molecular formula C19H19N3OS B280341 1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide

1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No. B280341
M. Wt: 337.4 g/mol
InChI Key: ZBZHSQRVSVOTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) through the suppression of nuclear factor-kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide can significantly reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in animal models of inflammation. It has also been shown to possess potent antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide in lab experiments is its high potency and selectivity for the target receptors. However, its solubility in water is limited, which may pose challenges in some experimental setups. Additionally, the compound may exhibit cytotoxicity at high concentrations, which should be taken into consideration when designing experiments.

Future Directions

1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent for the treatment of inflammatory diseases. Future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound, elucidating its mechanism of action at the molecular level, and evaluating its safety and efficacy in clinical trials. Additionally, the compound could be further explored for its potential applications in other areas such as cancer research and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with 2-(phenylsulfanyl)aniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

1-ethyl-3-methyl-N-(2-phenylsulfanylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C19H19N3OS/c1-3-22-13-16(14(2)21-22)19(23)20-17-11-7-8-12-18(17)24-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,20,23)

InChI Key

ZBZHSQRVSVOTFQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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